molecular formula C7H15NO3S B13243852 2-Ethyloxane-4-sulfonamide

2-Ethyloxane-4-sulfonamide

Cat. No.: B13243852
M. Wt: 193.27 g/mol
InChI Key: LMINNTXEDCOAIZ-UHFFFAOYSA-N
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Description

2-Ethyloxane-4-sulfonamide is a compound belonging to the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine group, making them versatile in various chemical reactions and applications .

Preparation Methods

The synthesis of 2-Ethyloxane-4-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method utilizes oxidative coupling of thiols and amines, which are readily available and cost-effective chemicals . The reaction typically occurs in the presence of an oxidizing agent, such as ammonium carbamate, and a solvent like methanol . This method is advantageous as it streamlines the synthetic route and minimizes waste generation.

Industrial production methods often involve the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, although the reactivity of amines can vary depending on the attached groups.

Chemical Reactions Analysis

2-Ethyloxane-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically sulfonamide derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of 2-Ethyloxane-4-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is crucial for their growth and replication . This bacteriostatic effect makes sulfonamides effective antimicrobial agents.

Comparison with Similar Compounds

2-Ethyloxane-4-sulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields. Its versatility and stability make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

LMINNTXEDCOAIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)S(=O)(=O)N

Origin of Product

United States

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